molecular formula C19H16N4O3 B2417797 Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate CAS No. 338749-65-8

Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate

Cat. No.: B2417797
CAS No.: 338749-65-8
M. Wt: 348.362
InChI Key: HLUQDXYFLVUQHI-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a methyl group, and an isoxazolyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Nicotinate Backbone Construction: The nicotinate backbone is constructed via a series of condensation reactions involving cyanoacetic acid derivatives and appropriate aldehydes.

    Coupling Reaction: The final step involves coupling the isoxazole derivative with the nicotinate backbone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and isoxazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted nicotinates or isoxazoles.

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate can be compared with other similar compounds such as:

    Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}pyridine: Similar structure but with a pyridine ring instead of a nicotinate backbone.

    Ethyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-[(3-phenyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-16(19(24)25-2)8-14(10-20)18(22-12)21-11-15-9-17(23-26-15)13-6-4-3-5-7-13/h3-9H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQDXYFLVUQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=CC=C3)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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